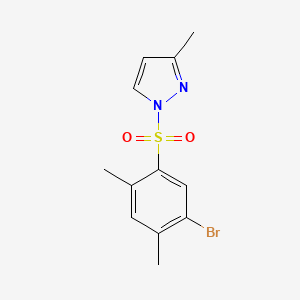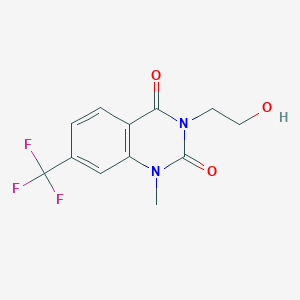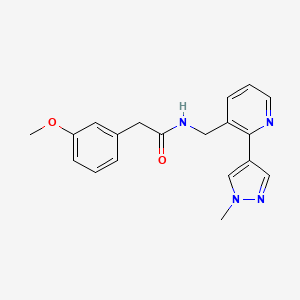
1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was initially identified as an inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, cell proliferation, and apoptosis. Since its discovery, BAY 11-7082 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 acts as an inhibitor of NF-κB by covalently modifying the cysteine residue at position 179 of the inhibitor of kappa B kinase (IKK) beta subunit. This modification prevents the phosphorylation and subsequent activation of IKK, which is required for the activation of NF-κB. As a result, 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 inhibits the translocation of NF-κB to the nucleus and the expression of NF-κB target genes.
Biochemical and Physiological Effects
1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of inflammation, cell proliferation, and apoptosis. Inhibition of NF-κB by 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.
実験室実験の利点と制限
1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of NF-κB, which makes it a valuable tool for investigating the role of NF-κB in various diseases. 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 is also relatively stable and can be easily synthesized in the laboratory.
However, there are also limitations to the use of 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 in laboratory experiments. It is a reactive compound that can modify other cysteine-containing proteins in addition to IKK, which may result in off-target effects. 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 can also be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082. One area of interest is the development of more specific inhibitors of NF-κB that do not have off-target effects. Another area of research is the investigation of the role of NF-κB in various diseases and the potential therapeutic applications of NF-κB inhibitors such as 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082. Finally, the development of new synthetic methods for 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 may also be of interest to improve its accessibility and reduce its cost.
合成法
The synthesis of 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the sulfonyl chloride group with the pyrazole nitrogen, resulting in the formation of 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 as a white solid.
科学的研究の応用
1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 has been widely used in scientific research to investigate the role of NF-κB in various diseases and to explore its potential therapeutic applications. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. Aberrant activation of NF-κB has been implicated in the pathogenesis of many diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases.
特性
IUPAC Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-8-6-9(2)12(7-11(8)13)18(16,17)15-5-4-10(3)14-15/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZIDDUPAHFSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2906483.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2906485.png)
![2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2906489.png)

![2-[(Oxan-2-yl)methoxy]pyrimidine](/img/structure/B2906491.png)
![5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2906493.png)
![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2906494.png)
![2-{4-ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2906496.png)
![N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide](/img/structure/B2906497.png)


![N-benzyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylpropanamide](/img/structure/B2906503.png)